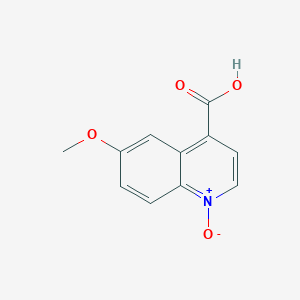

4-Carboxy-6-methoxyquinoline1-oxide

Description

4-Carboxy-6-methoxyquinoline 1-oxide is a quinoline derivative featuring a carboxylic acid group at position 4, a methoxy group at position 6, and an N-oxide group at position 1. Quinoline N-oxides are known for enhanced polarity and biological activity due to the electron-withdrawing N-oxide group, which can improve interactions with biological targets . The carboxylic acid group further increases solubility and enables conjugation or salt formation, making such compounds valuable in drug development .

Properties

Molecular Formula |

C11H9NO4 |

|---|---|

Molecular Weight |

219.19 g/mol |

IUPAC Name |

6-methoxy-1-oxidoquinolin-1-ium-4-carboxylic acid |

InChI |

InChI=1S/C11H9NO4/c1-16-7-2-3-10-9(6-7)8(11(13)14)4-5-12(10)15/h2-6H,1H3,(H,13,14) |

InChI Key |

GFKBJIQEKFPBGR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy for 4-Carboxy-6-methoxyquinoline 1-oxide

The compound 4-Carboxy-6-methoxyquinoline 1-oxide is typically synthesized via:

- Starting from quinoline or substituted quinoline derivatives.

- Introduction of the methoxy group at the 6-position.

- Oxidation of the quinoline nitrogen to form the N-oxide.

- Functionalization at the 4-position to introduce the carboxyl group.

This sequence often involves catalytic hydrogenation, oxidation with peroxy acids, and selective substitution reactions.

Preparation of 4-Hydroxy-6-methoxyquinoline as a Key Intermediate

A foundational step is the preparation of 4-hydroxy-6-methoxyquinoline , which serves as a precursor to the 1-oxide and further carboxylation.

Method Summary (from US Patent US2558211A):

- Reduction of 4-keto-6-methoxy-1,2,3,4-tetrahydroquinoline with palladium catalysts (palladium black and palladium on barium sulfate) in the presence of fumaric acid or nitrobenzene as hydrogen acceptors.

- Refluxing the mixture in aqueous acetone or water for several hours.

- After reaction completion, basification with sodium hydroxide followed by acidification with acetic acid to pH ~6 precipitates the 4-hydroxy-6-methoxyquinoline.

- The product is filtered, dried, and recrystallized from methanol with yields around 95% and melting point ~239 °C.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Reduction | 4-keto-6-methoxy-1,2,3,4-tetrahydroquinoline, Pd catalysts, fumaric acid, reflux in aqueous acetone or water | Formation of 4-hydroxy-6-methoxyquinoline |

| Workup | Basify with NaOH, acidify with acetic acid | Precipitation and isolation of product |

| Purification | Recrystallization from methanol | Yield ~95%, mp 239 °C |

This method is well-established and provides a high purity intermediate for further functionalization.

Oxidation to Quinoline 1-Oxide

The conversion of 6-methoxyquinoline derivatives to the corresponding N-oxide is a crucial step. The oxidation is commonly achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).

- Dissolve 6-methoxyquinoline in dichloromethane at 0 °C.

- Add m-CPBA slowly, stirring initially at 0 °C for 30 minutes, then warming to room temperature for several hours (e.g., 3 h).

- Quench the reaction with aqueous sodium hydroxide.

- Extract with organic solvents, wash, dry, and concentrate to obtain the crude N-oxide.

This procedure yields the quinoline 1-oxide intermediate, which can be used directly for subsequent reactions without further purification.

Introduction of the Carboxyl Group at the 4-Position

The carboxyl group at the 4-position can be introduced by oxidation or substitution reactions starting from 4-hydroxyquinoline derivatives or via chlorination followed by hydrolysis.

- Chlorination of 4-hydroxy-6-methoxyquinoline or its N-oxide with phosphorus oxychloride (POCl3) or phosphorus oxybromide (POBr3) under reflux conditions.

- Subsequent hydrolysis under alkaline conditions to convert the 4-chloro intermediate to the 4-carboxy derivative.

- Alternatively, direct oxidation of the 4-hydroxy group to the carboxyl group may be achieved via strong oxidants or catalytic systems.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Chlorination | POCl3 or POBr3, reflux at 60-80 °C, inert atmosphere | Formation of 4-chloro-6-methoxyquinoline derivative |

| Hydrolysis | Aqueous NaOH, pH adjustment to alkaline (~10) | Conversion to 4-carboxy-6-methoxyquinoline 1-oxide |

Yields for chlorination steps range from 32% to 46%, depending on conditions and solvents used.

Representative Experimental Data Summary

Additional Notes on Reaction Conditions and Purification

- The oxidation steps require inert atmosphere to prevent side reactions.

- Extraction and washing with brine and drying agents (MgSO4 or Na2SO4) are standard to remove water and impurities.

- Column chromatography using silica gel with solvent mixtures such as ethyl acetate, dichloromethane, hexane is commonly employed for purification.

- Careful pH adjustment during workup is essential to precipitate or extract the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Carboxy-6-methoxyquinoline1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the N-oxide group back to the parent quinoline.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: Halogens, alkyl halides, or other electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring.

Scientific Research Applications

4-Carboxy-6-methoxyquinoline1-oxide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-Carboxy-6-methoxyquinoline1-oxide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities among quinoline derivatives:

Key Observations :

- Polarity: The N-oxide and carboxylic acid groups in 4-carboxy-6-methoxyquinoline 1-oxide significantly enhance polarity compared to non-oxidized analogs like 6-methoxyquinoline .

- Biological Activity: The N-oxide group is associated with improved antimicrobial and anticancer properties in quinoline derivatives, as seen in related compounds like 2-benzyl-6-methylquinoline 1-oxide .

- Synthetic Flexibility : Carboxylic acid groups allow for derivatization (e.g., esterification), as demonstrated by methyl esters in , which are often used to modulate drug pharmacokinetics .

Physical and Spectral Properties

- Melting Points: 4-Chloro-6,7-dimethoxyquinoline: 403–404 K (crystalline stability due to planar structure) . 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): 223–225°C (lower due to bulky substituents) . Expected for 4-Carboxy-6-methoxyquinoline 1-oxide: Likely >250°C due to hydrogen bonding from carboxylic acid and N-oxide groups.

- Spectral Data: Methoxy groups typically show IR stretches at ~2850 cm⁻¹ (C–H) and 1250 cm⁻¹ (C–O). Carboxylic acids exhibit broad O–H stretches (~3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) . ¹H NMR of 4-chloro-6,7-dimethoxyquinoline shows methoxy singlets at δ 4.03–4.04 ppm, while quinoline protons resonate at δ 7.32–8.57 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.